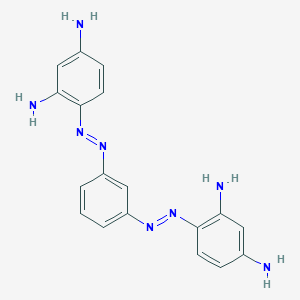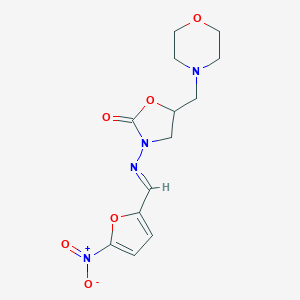
フラルタドン
概要
説明
レボフラルタドンは、抗原虫および抗菌特性で知られるニトロフラン誘導体です。 それは主にトリパノソーマ症の治療に使用されており、マウスにおいて有効性が示されています 。 他のニトロフランとは異なり、レボフラルタドンはニトロフラゾン療法に関連する深刻な副作用である多発性ニューリチスの発生率が低くなっています .
科学的研究の応用
Levofuraltadone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry.
Biology: Investigated for its effects on protozoal and bacterial infections.
Medicine: Explored for its potential in treating trypanosomiasis and other infections.
Industry: Utilized in the development of new antibacterial agents.
作用機序
レボフラルタドンは、原虫および細菌細胞のDNAを標的にすることで効果を発揮します。 ニトロフラン部分は、微生物細胞内で還元され、DNA損傷を引き起こし、細胞複製を阻害する反応性中間体を生成します 。 このメカニズムは、他のニトロフラン誘導体と同様ですが、副作用の発生率を減らす独自のプロフィールを持っています .
類似の化合物との比較
レボフラルタドンは、フラルタドンやニトロフラゾンなどの他のニトロフラン誘導体と比較されます。
フラルタドン: 類似の抗菌特性がありますが、副作用の発生率が高くなっています。
ニトロフラゾン: 効果的ですが、より高い毒性と関連付けられています。
類似の化合物
- フラルタドン
- ニトロフラゾン
- ニトロフラントイン
生化学分析
Biochemical Properties
Furaltadone interacts with various enzymes and proteins within the cell .
Cellular Effects
Furaltadone has been shown to have cytotoxic effects on certain cell lines . It affects cell viability and growth, colony-forming ability, LDH release, and O2 consumption .
Molecular Mechanism
It is known to interact with the Mitogen-activated protein kinase 9, a type of kinase .
Temporal Effects in Laboratory Settings
The effects of Furaltadone can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Furaltadone can vary with different dosages in animal models .
Metabolic Pathways
Furaltadone is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
準備方法
合成経路と反応条件
レボフラルタドンは、ニトロフラン核を含む一連の化学反応によって合成されます。 調製は通常、5-ニトロフラルとモルホリンの反応、続いてオキサゾリジノン環を形成するための環化を含みます 。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用が含まれ、環化プロセスを促進することがよくあります .
工業的生産方法
レボフラルタドンの工業的生産には、同様の化学経路を使用する大規模合成が含まれますが、より高い収率と純度のために最適化されています。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
レボフラルタドンは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロフラン部分は特定の条件下で酸化することができます。
還元: ニトロ基はアミノ基に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと触媒的ヒドロジェネーションなどの還元剤が使用されます。
生成される主要な製品
酸化: レボフラルタドンの酸化誘導体。
還元: アミノ誘導体。
置換: さまざまな置換ニトロフラン誘導体.
科学的研究アプリケーション
レボフラルタドンは、科学的研究において幅広い用途があります。
化学: ニトロフラン化学の研究のためのモデル化合物として使用されます。
生物学: 原虫および細菌感染に対する影響について調査されています。
医学: トリパノソーマ症やその他の感染症の治療における可能性が探求されています。
産業: 新しい抗菌剤の開発に使用されています.
類似化合物との比較
Levofuraltadone is compared with other nitrofuran derivatives such as furaltadone and nitrofurazone:
Furaltadone: Similar antibacterial properties but higher incidence of side effects.
Nitrofurazone: Effective but associated with higher toxicity.
Uniqueness: Levofuraltadone offers a balance between efficacy and safety, making it a preferred choice in certain applications.
Similar Compounds
- Furaltadone
- Nitrofurazone
- Nitrofurantoin
Levofuraltadone stands out due to its lower toxicity and effective antibacterial and antiprotozoal properties .
特性
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048016 | |
| Record name | Furaltadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-91-3 | |
| Record name | Furaltadone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furaltadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is furaltadone and what is its mechanism of action?
A1: Furaltadone is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.
Q2: Does furaltadone affect Escherichia coli?
A3: Yes, furaltadone demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of furaltadone in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []
Q3: What is the molecular formula and weight of furaltadone?
A3: The molecular formula of furaltadone is C13H16N4O6, and its molecular weight is 324.29 g/mol.
Q4: Are there any spectroscopic techniques used to characterize furaltadone?
A5: Yes, various spectroscopic methods have been employed to analyze furaltadone. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []
Q5: How is furaltadone metabolized in animals?
A6: Furaltadone is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for furaltadone exposure.
Q6: How long do furaltadone residues persist in animal tissues?
A7: Furaltadone itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following furaltadone administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.
Q7: Can furaltadone and its metabolites be detected in eggs?
A8: Yes, studies have confirmed the presence of furaltadone and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.
Q8: What analytical techniques are used to detect furaltadone and its metabolites?
A9: Several methods are available for detecting furaltadone and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]
Q9: What are the known toxic effects of furaltadone?
A10: Furaltadone has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.
Q10: What is the environmental impact of furaltadone?
A11: The use of furaltadone raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on furaltadone's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of furaltadone contamination and develop effective remediation strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


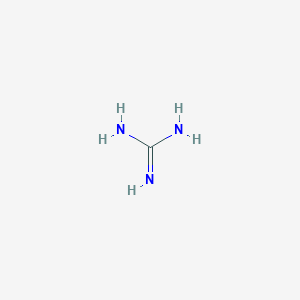
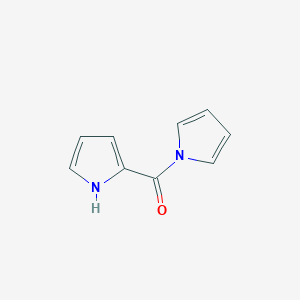
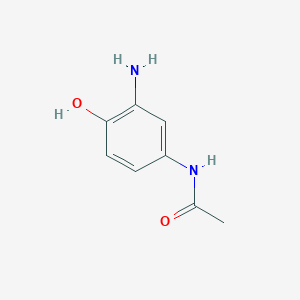
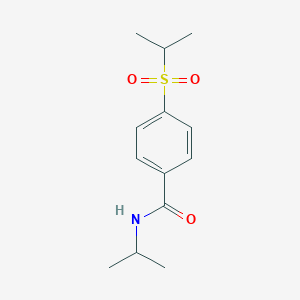
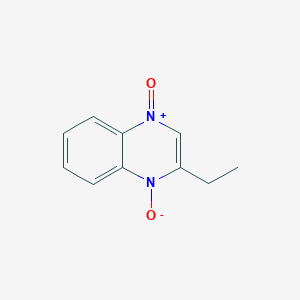
![(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one](/img/structure/B92335.png)
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
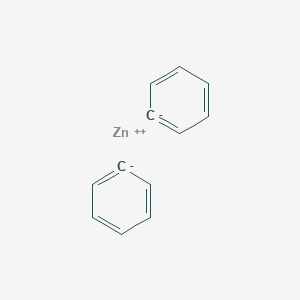
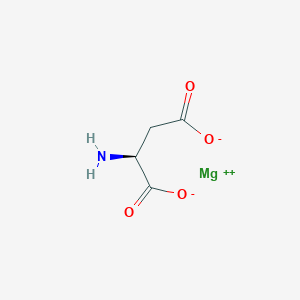
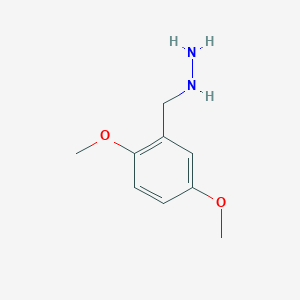
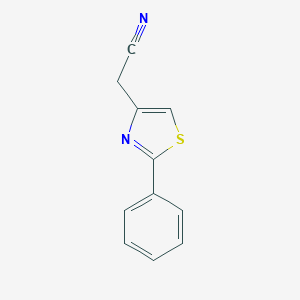
![2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
